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PROTAC ERalpha Degrader-1 - 2417369-94-7

PROTAC ERalpha Degrader-1

Catalog Number: EVT-2949549
CAS Number: 2417369-94-7
Molecular Formula: C66H69N7O10
Molecular Weight: 1120.317
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of PROTAC ERalpha Degrader-1 involves several key steps, typically starting with the preparation of the VHL ligand and the ERα-targeting moiety. The process may include:

  1. Ligand Design: A VHL-binding ligand is synthesized, often utilizing commercially available building blocks modified to enhance binding affinity.
  2. Linker Attachment: A flexible linker is introduced to connect the VHL ligand and the ERα-targeting component. The choice of linker length and composition is crucial for optimal degradation efficiency.
  3. Final Assembly: The two components are conjugated through various coupling reactions, such as amide bond formation, followed by purification techniques like high-performance liquid chromatography.

The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure and Data
The molecular structure of PROTAC ERalpha Degrader-1 features a bifunctional design consisting of:

  • VHL Ligand: Responsible for recruiting the E3 ligase.
  • ERα Binding Domain: A selective moiety that interacts with the estrogen receptor.
  • Linker: A flexible chain that connects these two functional units.

The exact structural formula includes specific functional groups that enhance binding affinity and stability. Structural data can be obtained through X-ray crystallography or computational modeling, providing insights into the binding interactions within the ternary complex formed during degradation .

Chemical Reactions Analysis

Reactions and Technical Details
The mechanism by which PROTAC ERalpha Degrader-1 induces protein degradation involves several critical reactions:

  1. Ternary Complex Formation: The PROTAC binds simultaneously to both ERα and VHL, facilitating the formation of a ternary complex.
  2. Ubiquitination: This complex promotes polyubiquitination of ERα, marking it for degradation by the proteasome.
  3. Degradation Process: Once tagged, ERα is recognized by the proteasome, leading to its degradation into smaller peptides.

These reactions are essential for understanding how PROTACs can effectively reduce target protein levels within cells .

Mechanism of Action

Process and Data
The mechanism of action for PROTAC ERalpha Degrader-1 involves:

  • Binding Affinity: The compound binds to both the target protein (ERα) and the E3 ligase (VHL), forming a stable ternary complex.
  • Induction of Ubiquitination: This complex facilitates ubiquitin ligation on ERα, which is crucial for its recognition by the proteasome.
  • Proteasomal Degradation: Following ubiquitination, ERα is degraded through the proteasome pathway, leading to reduced levels of this oncogenic receptor in cancer cells.

Experimental data demonstrate that this compound can achieve significant degradation rates in vitro, although discrepancies between in vitro and in vivo results have been noted, likely due to metabolic instability .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
PROTAC ERalpha Degrader-1 exhibits several notable properties:

  • Molecular Weight: Typically ranges between 400-600 Da, depending on specific modifications.
  • Solubility: Generally soluble in organic solvents; aqueous solubility can vary based on linker composition.
  • Stability: Stability profiles indicate susceptibility to metabolic degradation, necessitating optimization during synthesis.

Characterization through spectroscopic methods provides detailed insights into these properties, influencing formulation strategies for potential therapeutic applications .

Applications

Scientific Uses
PROTAC ERalpha Degrader-1 has significant implications in cancer research and therapy:

  • Targeted Therapy Development: It represents a novel approach for treating estrogen receptor-positive breast cancers by selectively degrading ERα.
  • Research Tool: The compound serves as a valuable tool for studying protein dynamics and signaling pathways involving ERα in various biological contexts.
  • Therapeutic Exploration: Ongoing studies aim to optimize its pharmacological profile to enhance efficacy and reduce side effects compared to traditional inhibitors.

The development of such compounds underscores the potential for targeted protein degradation as a transformative strategy in oncology .

Introduction to Estrogen Receptor Alpha (ERα) in Breast Cancer Pathogenesis

ERα as a Transcriptional Regulator in Hormone-Driven Carcinogenesis

Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene, is a ligand-activated nuclear transcription factor that drives approximately 75% of breast cancers. Upon binding its primary ligand, 17β-estradiol (E2), ERα undergoes dimerization, phosphorylation, and translocation to the nucleus. There, it directly binds to Estrogen Response Elements (EREs) in target gene promoters or indirectly tethers to DNA via transcription factors (e.g., AP-1, NF-κB). This results in the recruitment of coregulator complexes (e.g., p160/SRC family, histone acetyltransferases) that remodel chromatin and activate transcription. ERα-regulated genes (e.g., GREB1, TFF1, CCND1) orchestrate cellular proliferation, survival, and metastasis, establishing ERα as the master oncogenic driver in luminal breast carcinomas [2] [6] [8].

Table 1: Key Transcriptional Coregulators of ERα in Breast Cancer

CoregulatorFunctionImpact on Carcinogenesis
AIB1/SRC-3Recruits HATs (e.g., p300/CBP); facilitates chromatin loopingAmplified in 5–10% of tumors; linked to endocrine resistance
CARM1Methylates histones; reorganizes transcriptional complexesEnhances ERα activity; promotes tumor growth
PELP1Scaffolds chromatin-remodeling enzymesEnables ligand-independent ERα activation

Persistent ERα signaling induces genomic instability and selects for mutations that fuel carcinogenesis. Preclinical studies confirm that ERα-positive breast cancer cells exhibit heightened dependence on this pathway for survival, making its disruption a therapeutic imperative [3] [8].

Structural Domains of ERα: Implications for Targeted Therapy (DBD, LBD, NTD)

ERα is organized into six functional domains (A–F), with three critical regions serving as targets for therapeutic intervention:

  • N-Terminal Domain (NTD; A/B region): Contains the ligand-independent activation function-1 (AF-1). Phosphorylation sites (e.g., Ser118) modulate transcriptional activity and serve as docking sites for coregulators. The NTD’s intrinsically disordered structure complicates direct drug targeting [6] [8].
  • DNA-Binding Domain (DBD; C region): Comprises two zinc fingers that mediate ERE recognition. Mutations here (e.g., K303R) are rare but confer hyperactivation and therapy resistance [6].
  • Ligand-Binding Domain (LBD; E region): Harbors the ligand-dependent activation function-2 (AF-2). Estrogen binding induces a conformational change that facilitates coactivator recruitment (via LXXLL motifs). The LBD is the primary target for endocrine therapies, including Selective Estrogen Receptor Degraders (SERDs) and PROTACs [1] [5] [6].

PROTAC ERα Degrader-1 exploits these structural features by incorporating:

  • An ERα-binding moiety (e.g., modified SERD) that engages the LBD.
  • An E3 ubiquitin ligase recruiter (e.g., MDM2 ligand) linked via a chemical spacer.
  • A flexible linker optimizing ternary complex formation [1] [5].

Table 2: ERα Domains and Therapeutic Targeting Strategies

DomainKey Functional ElementsTargeting Agents
NTD (A/B)AF-1; phosphorylation sitesExperimental: Peptide inhibitors
DBD (C)Zinc fingers; dimerization interfaceNot directly targeted
LBD (E)AF-2; coactivator binding grooveSERDs (Fulvestrant), PROTACs (ERα Degrader-1), CERANs

This bifunctional design enables PROTAC ERα Degrader-1 to force ubiquitination of ERα, irrespective of its phosphorylation status—overcoming a key limitation of classical SERDs [5] [7].

Mechanisms of Endocrine Resistance in ERα-Positive Breast Cancer

Despite initial efficacy, ~40% of ERα-positive tumors develop resistance to endocrine agents through ERα-dependent and independent mechanisms:

  • ERα Mutations: Acquired mutations in ESR1 (e.g., Y537S, D538G) localize to the LBD, enabling ligand-independent, constitutive activation. These occur in 30–50% of metastatic breast cancers after prolonged aromatase inhibitor therapy and stabilize ERα against degradation by SERDs [4] [6] [7].
  • Growth Factor Pathway Crosstalk: Hyperactivation of receptor tyrosine kinases (e.g., HER2) or downstream effectors (e.g., MAPK, PI3K/AKT/mTOR) bypasses ERα blockade. This rewires transcriptional programs and reduces ERα dependency [3] [6].
  • Altered Coregulator Landscapes: Overexpression of AIB1/SRC-3 enhances ERα transactivation and facilitates growth factor signaling, promoting resistance to tamoxifen and fulvestrant [8].

PROTAC ERα Degrader-1 addresses these challenges by:

  • Degrading Mutant ERα: Preclinical studies confirm >90% depletion of Y537S and D538G mutants, which fulvestrant incompletely degrades [7].
  • Disrupting Non-Genomic ERα Signaling: By eliminating both nuclear and cytoplasmic ERα pools, PROTACs prevent growth factor-induced ERα phosphorylation and downstream crosstalk [6] [7].
  • Overcoming Coregulator-Driven Resistance: Complete ERα removal nullifies AIB1’s oncogenic scaffolding function [8].

Table 3: Resistance Mechanisms and PROTAC ERα Degrader-1 Activity

Resistance MechanismPrevalence in mBCImpact on Endocrine TherapyPROTAC Efficacy
ESR1 LBD mutations30–50%Constitutive activation; reduced SERD degradationDegrades mutant ERα (≥90% efficiency)
AIB1 overexpression20–30%Enhanced ERα transactivationEliminates ERα-AIB1 interactions
RTK/MAPK/PI3K activation40–60%Ligand-independent ERα phosphorylationDepletes cytoplasmic ERα pools

These attributes position PROTAC ERα Degrader-1 as a promising strategy for overcoming endocrine resistance [1] [4] [7].

Properties

CAS Number

2417369-94-7

Product Name

PROTAC ERalpha Degrader-1

IUPAC Name

4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]-N-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]benzamide

Molecular Formula

C66H69N7O10

Molecular Weight

1120.317

InChI

InChI=1S/C66H69N7O10/c1-7-54(46-13-9-8-10-14-46)61(48-22-27-52(74)28-23-48)49-24-29-53(30-25-49)83-36-34-71(5)60(75)42-82-38-37-81-35-33-69-64(77)50-18-20-51(21-19-50)65(78)73-44(3)62(70-63(76)43(2)68-4)66(79)72(57-31-17-45(40-67)39-58(57)73)41-56-55-16-12-11-15-47(55)26-32-59(56)80-6/h8-32,39,43-44,62,68,74H,7,33-38,41-42H2,1-6H3,(H,69,77)(H,70,76)/b61-54-/t43-,44-,62-/m0/s1

InChI Key

SNBOCOFSYPHJLP-XJQCFLMPSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4C(C(C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)C(C)NC)C)C8=CC=CC=C8

Solubility

not available

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